

# Spectroscopic data of 4-(Benzyloxy)-2-hydroxybenzoic acid

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## Compound of Interest

Compound Name:	4-(Benzyloxy)-2-hydroxybenzoic acid
CAS No.:	5448-45-3
Cat. No.:	B1330145

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An In-depth Technical Guide to the Spectroscopic Data of **4-(Benzyloxy)-2-hydroxybenzoic Acid**

## Authored by a Senior Application Scientist

### Abstract

This guide provides a comprehensive analysis of the expected spectroscopic profile of **4-(Benzyloxy)-2-hydroxybenzoic acid** (CAS 5448-45-3), a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data interpretation with the underlying chemical principles, this guide serves as a self-validating reference for the structural elucidation of this molecule.

## Introduction and Molecular Structure

**4-(Benzyloxy)-2-hydroxybenzoic acid** is a derivative of benzoic acid featuring three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a benzyl ether. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount before its use in further synthetic steps, and this is achieved through a combination of modern spectroscopic techniques.

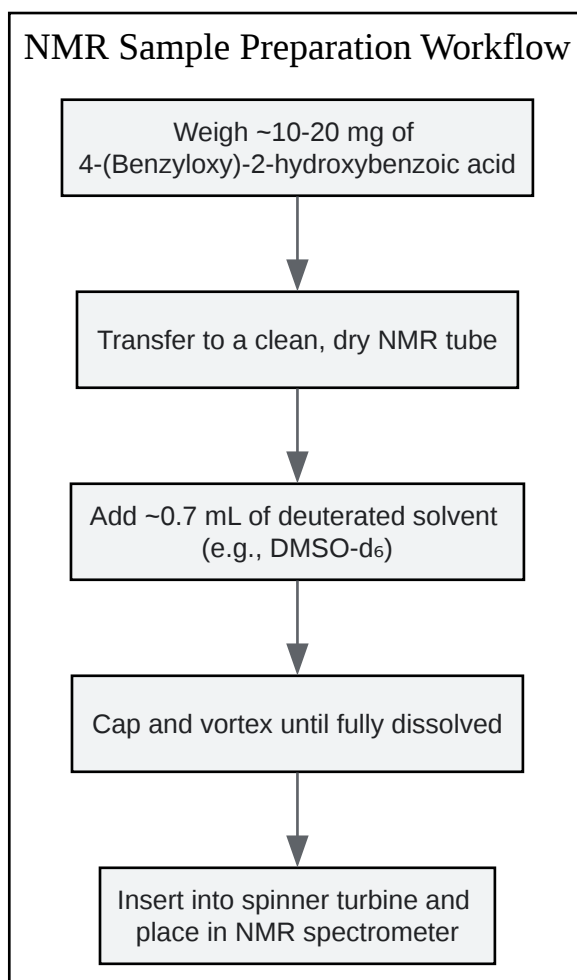
The molecular formula is  $C_{14}H_{12}O_4$ , with a corresponding molecular weight of 244.24 g/mol. The structural features—labile protons, aromatic systems, a carbonyl group, and an ether linkage—each produce distinct and predictable signals in various spectroscopic methods.

Caption: Molecular Structure of **4-(Benzyloxy)-2-hydroxybenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

### Experimental Protocol: NMR Sample Preparation



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Caption: Standard workflow for preparing an NMR sample.

Causality in Experimental Choices:

- **Solvent Selection:** Dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) is the preferred solvent. Its high polarity effectively dissolves the acidic and phenolic compound. Crucially, it allows for the observation of exchangeable protons (from -OH and -COOH groups), which would otherwise be lost in solvents like  $D_2O$ .
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0.00 ppm, ensuring data accuracy and reproducibility<sup>[1]</sup>.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides a proton census of the molecule. The electron-donating effects of the -OH and -OCH<sub>2</sub>Ph groups and the electron-withdrawing -COOH group create a distinct pattern on the primary aromatic ring.

Data Interpretation and Signal Assignment:

- Labile Protons (-OH, -COOH): Two broad singlets are expected at the downfield end of the spectrum (>10 ppm). Their chemical shifts are highly dependent on concentration and temperature. The carboxylic acid proton is expected to be the most downfield due to strong deshielding.
- Aromatic Region (Benzoic Acid Ring): This ring has three protons (H-3, H-5, H-6). The strong ortho-para directing -OH group at C-2 and the para -OCH<sub>2</sub>Ph group at C-4 will push these protons upfield relative to unsubstituted benzoic acid. We expect three distinct signals in this region.
- Aromatic Region (Benzyl Group): The five protons on the benzyl ring will appear in the typical aromatic region, likely as a complex multiplet around 7.3-7.5 ppm.
- Methylene Protons (-O-CH<sub>2</sub>-Ph): A sharp singlet corresponding to the two methylene protons is expected around 5.2 ppm. Its integration value of 2H is a key identifier.

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Rationale
~12.0 - 13.0	Broad s	1H	-COOH	Highly deshielded acidic proton.
~9.0 - 10.0	Broad s	1H	Ar-OH	Phenolic proton, hydrogen-bonded.
~7.8 (d)	d	1H	H-6	Ortho to the electron-withdrawing -COOH group.
~7.3 - 7.5	m	5H	Benzyl Ar-H	Protons of the monosubstituted benzyl ring.
~6.5 (dd)	dd	1H	H-5	Ortho to -OCH <sub>2</sub> Ph and meta to -COOH.
~6.4 (d)	d	1H	H-3	Ortho to -OH and meta to -COOH.

| ~5.2 | s | 2H | -O-CH<sub>2</sub>-Ph | Methylene protons adjacent to ether oxygen and phenyl ring. |

## Predicted <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the carbon skeleton. Due to symmetry in the benzyl phenyl ring, 11 distinct signals are expected out of the 14 total carbon atoms.

Data Interpretation and Signal Assignment:

- Carbonyl Carbon: The carboxylic acid carbon (-COOH) will be the most downfield signal, typically >165 ppm.

- Oxygenated Aromatic Carbons: The carbons directly attached to oxygen (C-1, C-2, C-4) will be found in the 150-165 ppm range.
- Unsubstituted Aromatic Carbons: The remaining aromatic carbons will appear between 100-140 ppm.
- Methylene Carbon: The benzylic methylene carbon (-O-CH<sub>2</sub>-Ph) will appear around 70 ppm.

 Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

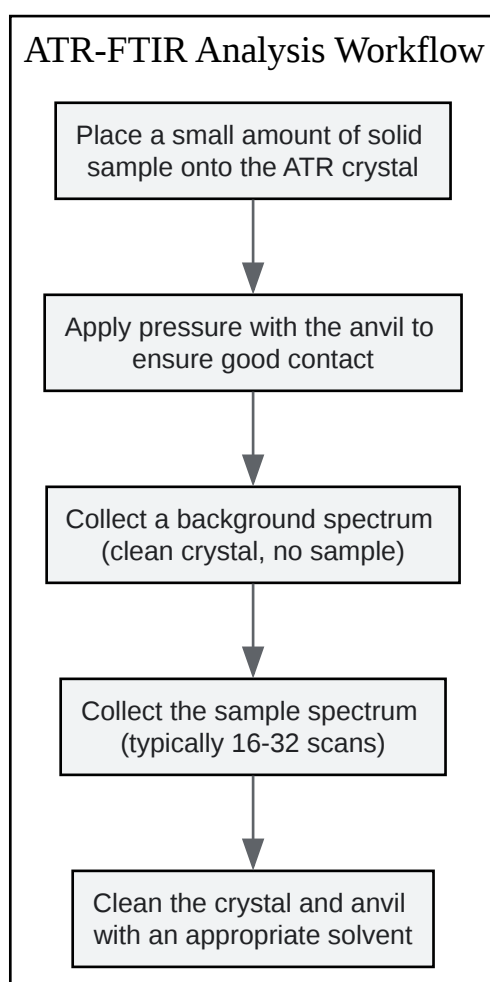
Chemical Shift (δ) ppm	Assignment	Rationale
~170	C-7 (-COOH)	Deshielded carbonyl carbon.
~163	C-4	Aromatic carbon attached to benzyloxy group.
~161	C-2	Aromatic carbon attached to hydroxyl group.
~136	C-9 (Benzyl C-1')	Quaternary carbon of the benzyl ring.
~132	C-6	Aromatic CH ortho to the -COOH group.
~128.5	C-11/13 (Benzyl C-3'/5')	Benzyl ring CH carbons.
~128.0	C-12 (Benzyl C-4')	Benzyl ring CH carbon.
~127.5	C-10/14 (Benzyl C-2'/6')	Benzyl ring CH carbons.
~108	C-5	Aromatic CH shielded by two ortho oxygen groups.
~105	C-1	Quaternary carbon ipso to the -COOH group.
~102	C-3	Aromatic CH highly shielded by ortho -OH and para -OCH <sub>2</sub> Ph.

| ~70 | C-8 (-O-CH<sub>2</sub>-Ph) | Aliphatic carbon of the benzyl ether linkage. |

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR



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Caption: Standard workflow for solid sample analysis using ATR-FTIR.

Causality in Experimental Choices:

- ATR vs. KBr Pellet: ATR is a modern, preferred method as it requires minimal sample preparation and is non-destructive. It avoids the laborious grinding and pressing required for KBr pellets and eliminates potential moisture contamination from the hygroscopic KBr salt.

## Predicted IR Spectral Data

The IR spectrum of **4-(Benzyloxy)-2-hydroxybenzoic acid** will be dominated by absorptions from its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

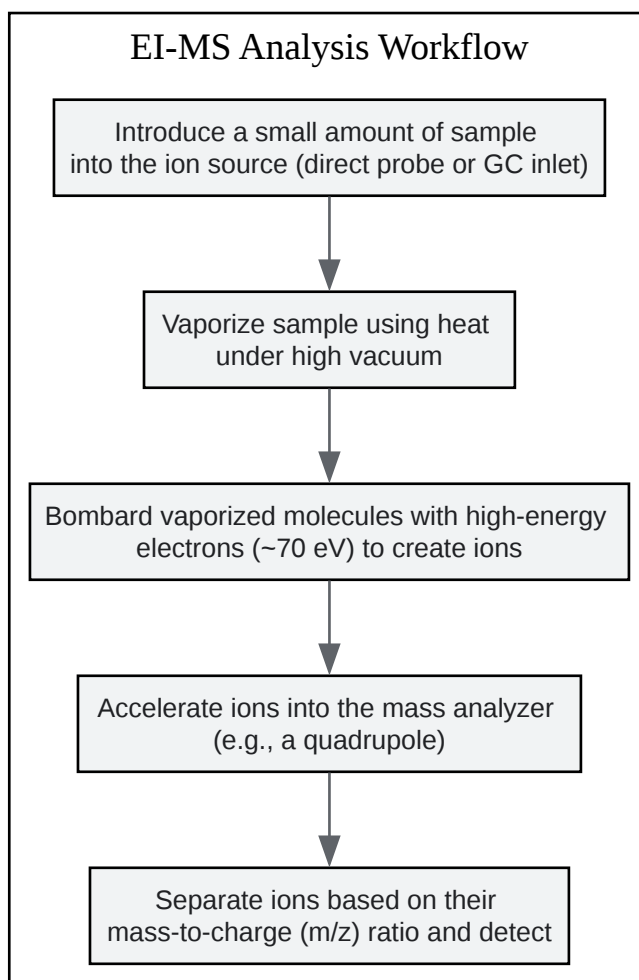
Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid (-COOH)
~3200	Sharp, Medium	O-H stretch	Phenol (Ar-OH)
~3030	Medium	C-H stretch	Aromatic (Ar-H)
~2950	Weak	C-H stretch	Aliphatic (-CH <sub>2</sub> -)
1680-1710	Strong, Sharp	C=O stretch	Carboxylic Acid (-COOH)
1580-1610	Medium-Strong	C=C stretch	Aromatic Ring
1200-1300	Strong	C-O stretch	Carboxylic Acid / Phenol

| 1000-1100 | Strong | C-O stretch | Ether (-O-CH<sub>2</sub>-) |

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.

## Experimental Protocol: Electron Ionization (EI)-MS



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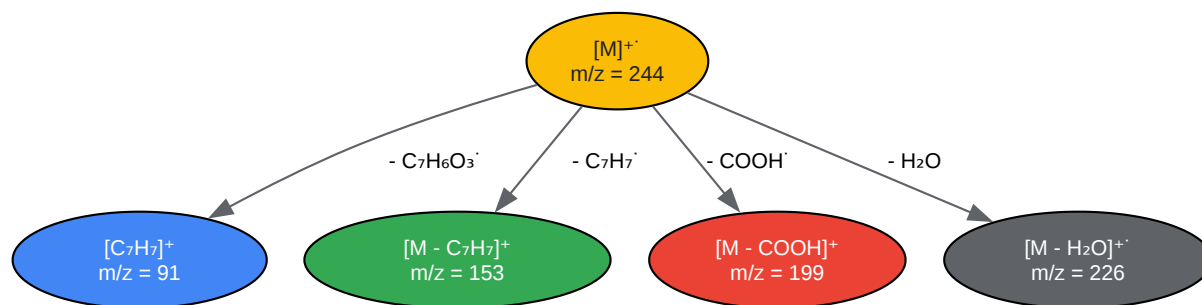
Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

- Ionization Method: Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly useful for structural confirmation and library matching.

## Predicted Mass Spectrum and Fragmentation

The molecular weight is 244.24. The mass spectrum should show a molecular ion peak ( $M^+$ ) at  $m/z = 244$ . The most characteristic fragmentation will be the cleavage of the benzylic ether bond, which is labile under EI conditions.



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Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrum Fragments

m/z	Proposed Ion Structure	Fragmentation Pathway	Significance
244	$[\text{C}_{14}\text{H}_{12}\text{O}_4]^{\bullet+}$	Molecular Ion ( $\text{M}^{\bullet+}$ )	<b>Confirms molecular weight.</b>
91	$[\text{C}_7\text{H}_7]^+$	$\alpha$ -cleavage of benzyl ether	Base Peak, highly stable tropylium ion, characteristic of benzyl groups.
153	$[\text{M} - \text{C}_7\text{H}_7]^+$	Loss of benzyl radical	Fragment corresponding to the hydroxybenzoic acid moiety.
199	$[\text{M} - \text{COOH}]^+$	Loss of carboxyl radical	Indicates presence of a carboxylic acid.

| 121 |  $[\text{HO}-\text{C}_6\text{H}_4-\text{CO}]^+$  | Subsequent fragmentation | Common fragment from hydroxybenzoic acids[1]. |

## Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data points.

- MS confirms the molecular weight of 244 g/mol, consistent with the formula C<sub>14</sub>H<sub>12</sub>O<sub>4</sub>. The prominent fragment at m/z 91 strongly suggests a benzyl group.
- IR confirms the presence of the key functional groups: a broad O-H stretch for a carboxylic acid, a sharper O-H for a phenol, and a strong C=O stretch.
- <sup>13</sup>C NMR confirms the carbon count (11 signals for 14 carbons, indicating symmetry) and the chemical environments, including a carbonyl carbon (~170 ppm), oxygenated aromatic carbons (~160 ppm), and an aliphatic ether carbon (~70 ppm).
- <sup>1</sup>H NMR provides the final, detailed picture, confirming the number and connectivity of protons. The 5H multiplet (benzyl ring), 2H singlet (methylene bridge), and the distinct 1H signals for the substituted benzoic acid ring, along with two exchangeable protons, perfectly match the proposed structure.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of **4-(Benzyloxy)-2-hydroxybenzoic acid**.

## References

- ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [\[Link\]](#)
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- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)

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